2-Nitroterephthalamide

Description

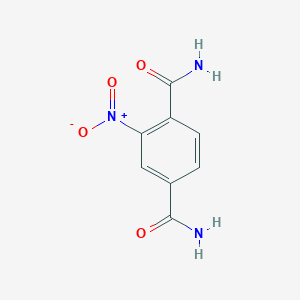

2-Nitroterephthalamide (CAS 50739-80-5) is a nitro-substituted aromatic amide compound primarily used for laboratory research purposes. Structurally, it consists of a terephthalamide backbone (a benzene ring with two adjacent carboxamide groups) featuring a nitro (-NO₂) substituent at the 2-position . The compound is supplied by Ambeed, Inc., and its safety data sheet (SDS) emphasizes its restriction to research applications, excluding pharmaceutical or household use .

Handling requires adherence to hazardous waste regulations and expertise in chemical management . Firefighting measures recommend alcohol-resistant foam, dry chemical, or CO₂ as suitable extinguishing agents .

Properties

IUPAC Name |

2-nitrobenzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)4-1-2-5(8(10)13)6(3-4)11(14)15/h1-3H,(H2,9,12)(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBCABLQCOTTPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroterephthalamide can be synthesized through several methods. One common route involves the nitration of terephthalic acid followed by conversion to the amide. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the aromatic ring. The resulting 2-nitroterephthalic acid is then converted to the amide using ammonia or an amine under suitable conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the ammonolysis of dialkyl nitroterephthalates. This method is advantageous due to its efficiency and scalability. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroterephthalamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Hydrolysis: The amide groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Hydrolysis: Concentrated hydrochloric acid, sodium hydroxide solution.

Major Products:

Reduction: 2-Aminoterephthalamide.

Substitution: Various substituted terephthalamides depending on the nucleophile used.

Hydrolysis: 2-Nitroterephthalic acid.

Scientific Research Applications

2-Nitroterephthalamide has several applications in scientific research:

Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is utilized in the design of liquid crystalline polymers and other advanced materials due to its rigid aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-nitroterephthalamide and its derivatives often involves interactions with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit enzymes or disrupt cellular processes. The nitro group can undergo bioreductive activation in hypoxic environments, making it a potential candidate for targeted cancer therapies .

Comparison with Similar Compounds

Structural Analog: 4-Nitrophthalamide (CAS 13138-53-9)

4-Nitrophthalamide shares a phthalamide core (benzene ring with two carboxamide groups) but differs in nitro group placement (4-position vs. 2-position in 2-Nitroterephthalamide). This positional isomerism influences reactivity and applications:

The 4-nitro substitution in 4-Nitrophthalamide likely enhances its utility in synthetic pathways, as para-substituted nitro groups often exhibit distinct electronic effects compared to ortho isomers. However, direct comparative studies on their reactivities are absent in the provided evidence.

Pharmaceutical Derivatives: Nitroacetamide Compounds

describes nitroacetamide derivatives (e.g., ranitidine-related compounds) with structural similarities to this compound. For instance:

- Ranitidine nitroacetamide features a nitro group adjacent to an acetamide moiety but is part of a complex furan-based pharmaceutical scaffold .

Unlike this compound, these compounds are tailored for medicinal applications, highlighting the impact of molecular context on functionality.

Biological Activity

2-Nitroterephthalamide (2-NT) is a nitro compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2-NT, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a terephthalamide backbone. This structural feature is significant as the nitro group can influence the electronic properties and biological interactions of the compound.

Mechanisms of Biological Activity

The biological activity of 2-NT can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction within biological systems, generating reactive intermediates that may interact with cellular components, leading to toxicity in microorganisms and potentially in human cells as well .

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Studies indicate that 2-NT exhibits activity against various bacterial strains, likely through mechanisms involving the disruption of cellular processes .

- Anti-inflammatory Effects : Some nitro compounds have been shown to modulate inflammatory pathways. The presence of the nitro group can enhance the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Antimicrobial Activity

Recent studies have demonstrated that 2-NT has significant antimicrobial activity against several pathogenic bacteria. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) indicating potent activity .

| Bacterial Strain | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 0.78 |

| Escherichia coli | 1.50 |

| Staphylococcus aureus | 0.95 |

Anti-inflammatory Activity

In vitro studies have indicated that 2-NT can inhibit the production of inflammatory mediators. It has been shown to reduce levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies highlight the application of 2-NT in therapeutic contexts:

- Case Study on Tuberculosis Treatment : A study evaluated the efficacy of 2-NT in combination with standard antitubercular therapies. Results indicated enhanced bacterial clearance in infected models compared to controls, supporting its use as an adjunct therapy for tuberculosis .

- Case Study on Inflammation : Another investigation assessed the effects of 2-NT on inflammatory bowel disease models. The compound significantly reduced inflammation markers and improved histological scores in treated animals, indicating its potential for treating inflammatory conditions .

Future Directions

The diverse biological activities of this compound suggest it could serve as a lead compound for developing new pharmaceuticals targeting infectious diseases and inflammatory disorders. Further research is needed to elucidate its pharmacokinetics, mechanisms of action, and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.